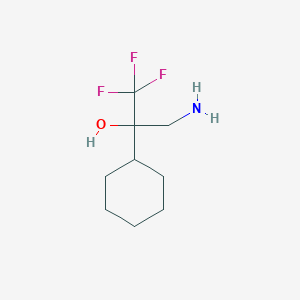

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated amine-based compound. It has a molecular weight of 211.23 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Asymmetric Synthesis

The compound has been used in the efficient asymmetric synthesis of certain cholesterol ester transfer protein (CETP) inhibitors. This process includes a modified Dakin–West reaction and an asymmetric hydrogenation or enzymatic reduction, highlighting its significance in large-scale pharmaceutical production (Wei, Makowski, Martínez, & Ghosh, 2008).

Molecular Recognition

Optically pure derivatives of this compound have been used as chiral solvating agents for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This application is significant for quantitative determinations in practical applications, particularly for isomers of α-substituted carboxylic acids, phosphoric acids, and amino acids (Khanvilkar & Bedekar, 2018).

Synthesis of Trifluoromethylketones

This chemical has been a precursor in the synthesis of trifluoromethyl ketones, which are potent inhibitors of human and murine liver microsomes and porcine liver esterase. This synthesis involves an environmentally friendly method with significant implications for medicinal chemistry (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).

Stereocontrolled Synthesis

The compound plays a role in stereocontrolled synthesis processes. For instance, it has been used in the stereocontrolled preparation of cyclohexane amino alcohols, a process crucial for creating specific molecular configurations in pharmaceuticals (Sammes & Thetford, 1989).

Catalysis in Organic Synthesis

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol derivatives have been used as catalysts or intermediates in various organic synthesis processes. These include the synthesis of furans and pyrroles, highlighting their utility in creating complex organic structures (Egi, Azechi, & Akai, 2009).

Synthesis of Ionic Liquids

This compound has been involved in the solvent-free, environmentally friendly synthesis of ionic liquids. This synthesis represents a new class of ionic liquids with potential applications in various industrial processes (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULBKGBGXFWVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

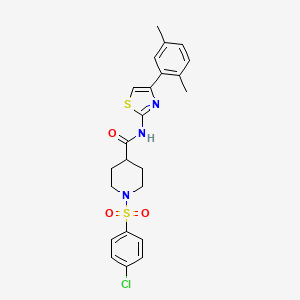

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

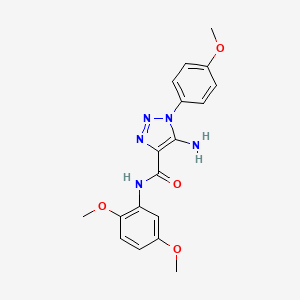

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)

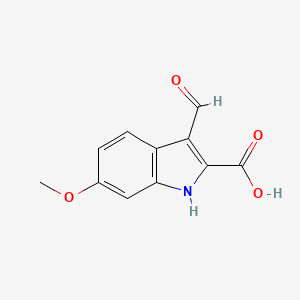

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)